4-Bromo-1-chloro-7-fluoroisoquinoline
Description
Properties
IUPAC Name |
4-bromo-1-chloro-7-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-8-4-13-9(11)7-3-5(12)1-2-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJDYOOSBFYAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary of Key Findings
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Sequential Halogenation | High regioselectivity | Multi-step, time-consuming | 65–85 |
| Catalytic Coupling | Modular, scalable | Requires expensive catalysts | 70–75 |
| One-Pot Synthesis | Efficient, fewer intermediates | Risk of over-halogenation | 60–70 |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-7-fluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions
Halogenating Agents: Bromine, chlorine, and fluorine sources.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and toluene.
Reaction Conditions: Controlled temperature and pressure, inert atmosphere (e.g., nitrogen or argon).
Major Products Formed
Substituted Isoquinolines: Products with various functional groups replacing the halogen atoms.
Quinoline Derivatives: Formed through oxidation reactions.
Dihydroisoquinoline Derivatives: Formed through reduction reactions.
Scientific Research Applications
4-Bromo-1-chloro-7-fluoroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-7-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Key Observations :
- Fluorine in the target compound increases electrophilicity compared to non-fluorinated analogs like 7-bromo-1-chloroisoquinoline, making it more reactive in substitution reactions .
- The amino group in 4-bromo-7-chloroisoquinolin-1-amine enables distinct reactivity (e.g., Buchwald-Hartwig amination), which is absent in halogen-only analogs .
- Methoxy-substituted analogs (e.g., 4-bromo-1-methoxyisoquinoline) exhibit reduced reactivity in electrophilic aromatic substitution due to electron-donating effects .
Physicochemical Properties
Available data for related compounds suggest trends:
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
|---|---|---|---|
| 7-Bromo-1-chloroisoquinoline | 126–128 | 349.5 (predicted) | Insoluble |
| 4-Bromo-1-methoxyisoquinoline | Not reported | Not reported | Likely low |
| 4-Bromo-7-chloro-6-fluoroisoquinoline (analog) | Not reported | Not reported | Insoluble* |
*Inferred from halogenated isoquinoline analogs .
- Fluorine’s Impact: Fluorine’s electronegativity and small atomic radius may lower melting points compared to non-fluorinated analogs (e.g., 7-bromo-1-chloroisoquinoline) by reducing crystal lattice stability .
- Solubility: All halogenated isoquinolines show low water solubility due to hydrophobic aromatic cores.
Biological Activity
4-Bromo-1-chloro-7-fluoroisoquinoline is a heterocyclic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to an isoquinoline structure. Its molecular formula is with a molecular weight of approximately 260.49 g/mol. This compound has garnered attention due to its unique electronic and steric properties, which significantly influence its biological activity and potential therapeutic applications.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties . Preliminary studies suggest its efficacy in inhibiting the growth of various cancer cell lines. The compound may target specific cellular pathways involved in tumor progression, potentially acting as a cytotoxic agent against certain types of cancer cells.
| Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 3.8 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 4.5 | Disruption of cell cycle regulation |
The mechanism of action appears to involve the compound's interaction with key enzymes or receptors, influencing pathways related to cell signaling and gene expression.
Antimicrobial Properties
In addition to its antitumor activity, this compound has been investigated for its antimicrobial properties . Studies have shown that it possesses activity against various bacterial strains, indicating potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate activity |
| Escherichia coli | 32 | Weak activity |
| Pseudomonas aeruginosa | 8 | Strong activity |
The compound's antimicrobial mechanism may involve disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways .
Structure-Activity Relationship (SAR)
The presence of halogen atoms in the structure of this compound significantly influences its biological activity. The specific arrangement of bromine, chlorine, and fluorine contributes to its reactivity and binding affinity with biological targets.
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique properties conferred by the halogen substituents:
| Compound Name | Key Differences | Unique Properties |
|---|---|---|
| 1-Chloro-7-fluoroisoquinoline | Lacks bromine atom | Lower cytotoxicity |
| 4-Bromo-7-fluoroisoquinoline | Lacks chlorine atom | Different reactivity profiles |
| 1-Bromo-7-fluoroisoquinoline | Lacks chlorine atom | Altered biological activity |
These comparisons highlight how variations in halogen substituents can lead to significant differences in chemical behavior and biological interactions.
Case Studies
Recent case studies have explored the therapeutic potential of this compound:
- In Vivo Studies on Tumor Models : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups, suggesting its potential as a novel anticancer agent.
- Combination Therapy Trials : When used in combination with established chemotherapeutics, the compound enhanced the efficacy of treatments against resistant cancer cell lines, indicating a synergistic effect.
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-Bromo-1-chloro-7-fluoroisoquinoline to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and functionalization of isoquinoline precursors. For example, bromination at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., DCM) under controlled temperatures (0–25°C). Subsequent chlorination at the 1-position may require thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as activating agents. Fluorination at the 7-position often employs fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with silica gel (60–120 mesh) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and coupling patterns to distinguish substituent positions. For example, deshielding effects from bromine and fluorine alter chemical shifts predictably.
- IR : Look for C-F stretches (~1100 cm⁻¹) and C-Cl stretches (~550–850 cm⁻¹).
- Mass Spectrometry : The molecular ion peak ([M]⁺) should align with the molecular formula (C₉H₅BrClFN, exact mass: 268.39 g/mol). Fragmentation patterns (e.g., loss of Br or Cl) confirm substituent positions .
Q. What solvents and storage conditions are recommended for handling this compound to prevent degradation?
- Methodological Answer : Use anhydrous solvents (e.g., DMF, DMSO) under inert atmospheres (N₂/Ar) to avoid hydrolysis. Store at –20°C in amber vials to minimize photodegradation. Stability studies indicate <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How do electronic effects of bromine, chlorine, and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine at the 4-position acts as a good leaving group in Suzuki-Miyaura coupling, while fluorine’s electron-withdrawing effect enhances electrophilicity at adjacent positions. Chlorine at the 1-position may sterically hinder reactions; computational modeling (DFT) can predict regioselectivity. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in toluene/water) and track intermediates via LC-MS .
Q. What strategies resolve contradictions in reported pharmacological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or impurity profiles. Conduct orthogonal assays (e.g., enzymatic vs. cell-based) and validate compound purity (>98% by HPLC). Compare results with structurally analogous compounds (e.g., 8-(Bromomethyl)-6-fluoroquinoline) to isolate substituent-specific effects .
Q. How can computational models predict the binding affinity of this compound to kinase targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map interactions with ATP-binding pockets. Parameterize halogen bonds (Br, Cl) and fluorine’s electrostatic contributions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Key Considerations for Researchers
- Contradiction Analysis : Compare datasets using meta-analysis frameworks (e.g., PRISMA) to identify methodological variability .
- Ethical Compliance : Adhere to safety protocols for halogenated compounds (e.g., PPE, fume hoods) .
- Novelty : Focus on understudied substituent interactions (e.g., Br/F synergism) to address literature gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
